Cas no 106387-02-4 (5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-)
![5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- structure](https://es.kuujia.com/scimg/cas/106387-02-4x500.png)
106387-02-4 structure
Nombre del producto:5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- Propiedades químicas y físicas
Nombre e identificación
-
- 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-
- 5-(3,4-dihydroxyphenyl)-11-[(3,5-dihydroxyphenyl)methyl]-6,11-dihydro-5H-dibenzo[1,4-e:3',4'-f][7]annulene-2,3,8,10-tetrol
- 5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)me...
- cassigarol A
- (5R,11S)-5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
- 5-(3,5-dihydroxybenzyl)-11-(3,4-dihydroxyphenyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
- 5H-Dibenzo(a,d)cycloheptene-2,3,6,8-tetrol, 11-(3,4-dihydroxyphenyl)-5-((3,5-dihydroxyphenyl)methyl)-10,11-dihydro-
- 10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol
- DTXSID70909995
- 11-(3,4-Dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-2,3,6,8-tetrol
- 106387-02-4
-
- Renchi: InChI=1S/C28H24O8/c29-16-3-13(4-17(30)9-16)5-22-21-12-26(35)25(34)11-20(21)19(14-1-2-23(32)24(33)8-14)7-15-6-18(31)10-27(36)28(15)22/h1-4,6,8-12,19,22,29-36H,5,7H2
- Clave inchi: SJCXTMZZGQRDQF-UHFFFAOYSA-N
- Sonrisas: OC1C=C(O)C=C(CC2C3C(=CC(=CC=3CC(C3C=CC(O)=C(O)C=3)C3=CC(=C(C=C23)O)O)O)O)C=1
Atributos calculados
- Calidad precisa: 488.147
- Masa isotópica única: 488.147
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 36
- Cuenta de enlace giratorio: 3
- Complejidad: 726
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 994
- Carga superficial: 0
- Xlogp3: 4.5
- Superficie del Polo topológico: 162Ų
Propiedades experimentales
- Denso: 1.557
- Punto de ebullición: 803.9°Cat760mmHg
- Punto de inflamación: 356.4°C
- índice de refracción: 1.78
- PSA: 161.84000
- Logp: 4.39400
5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro- Literatura relevante
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
106387-02-4 (5H-Dibenzo[a,d]cycloheptene-2,3,6,8-tetrol,11-(3,4-dihydroxyphenyl)-5-[(3,5-dihydroxyphenyl)methyl]-10,11-dihydro-) Productos relacionados
- 62394-00-7(Alboctalol)
- 883151-92-6(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-1-one)
- 1691703-13-5(6-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylhexanenitrile)
- 1805025-96-0(2-Bromo-5-methoxy-3-nitropyridine)
- 1844125-85-4((3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid)
- 1805063-89-1(Methyl 3-(bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate)
- 1248546-34-0(1-(6-Oxo-4-trifluoromethyl-1,6-dihydro-pyrimidin-2-yl)-piperidine-4-carboxylic acid)
- 1206992-34-8(N-(6-methoxyquinolin-8-yl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide)
- 154558-61-9(3-(5-methylfuran-2-yl)propanenitrile)
- 1390821-67-6(2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methylprop-2-enamide)
Proveedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote

Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
